Potassium guaiacolsulfonate hemihydrate

Formulation science Liquid dosage forms Expectorant comparison

Potassium guaiacolsulfonate hemihydrate (CAS 78247-49-1, molecular weight 502.6) is a pharmaceutical expectorant used in acute respiratory tract infections. It is a potassium salt of guaiacolsulfonic acid, occurring as a stable crystalline hemihydrate with monoclinic space group C2/c.

Molecular Formula C7H9KO6S
Molecular Weight 260.31 g/mol
Cat. No. B15568438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium guaiacolsulfonate hemihydrate
Molecular FormulaC7H9KO6S
Molecular Weight260.31 g/mol
Structural Identifiers
InChIInChI=1S/C7H8O5S.K.H2O/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;;/h2-4,8H,1H3,(H,9,10,11);;1H2/q;+1;/p-1
InChIKeyUZXRQGSKGNYWCP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Potassium Guaiacolsulfonate Hemihydrate: A Defined Hydrate Form for Expectorant Formulations and Analytical Reference


Potassium guaiacolsulfonate hemihydrate (CAS 78247-49-1, molecular weight 502.6) is a pharmaceutical expectorant used in acute respiratory tract infections . It is a potassium salt of guaiacolsulfonic acid, occurring as a stable crystalline hemihydrate with monoclinic space group C2/c [1]. The compound is recognized in major pharmacopoeias, including the USP and Japanese Pharmacopoeia [2], and is frequently co‑formulated with other expectorants such as guaifenesin [3].

Why Potassium Guaiacolsulfonate Hemihydrate Cannot Be Substituted by Other Expectorants or Anhydrous Forms


The hemihydrate form of potassium guaiacolsulfonate exhibits distinct solid‑state properties that govern its stability, solubility, and manufacturing behavior. Unlike its anhydrous counterpart, which is unstable under ambient humidity and readily converts to the hemihydrate [1], the hemihydrate maintains a defined crystal structure with dehydration occurring only above 380 K [1]. Its water solubility (62.5 mg/mL) is approximately 2.5‑fold higher than that of guaifenesin , directly influencing formulation options for liquid dosage forms. Furthermore, proprietary multi‑phase release technologies have been developed specifically for the potassium salt, enabling tailored pharmacokinetic profiles not achievable with other expectorants [2]. Generic substitution with an anhydrous form or a different mucolytic agent therefore carries risks of altered dissolution, compromised stability, and inconsistent therapeutic performance.

Quantitative Differentiation of Potassium Guaiacolsulfonate Hemihydrate: Evidence for Scientific Selection and Procurement


Water Solubility: Potassium Guaiacolsulfonate Hemihydrate Exhibits 2.5‑Fold Higher Solubility Than Guaifenesin

Potassium guaiacolsulfonate hemihydrate demonstrates a water solubility of 62.5 mg/mL (248.70 mM) at 25°C . In contrast, the structurally related expectorant guaifenesin exhibits a water solubility of 25 mg/mL (126.12 mM) under identical conditions . This represents a 2.5‑fold higher solubility on a mass basis and a 2.0‑fold higher solubility on a molar basis for the hemihydrate salt.

Formulation science Liquid dosage forms Expectorant comparison

Solid-State Stability: Hemihydrate Is the Thermodynamically Stable Form Under Ambient Conditions

X‑ray diffraction and thermogravimetric analysis of potassium guaiacol-4-sulfonate reveal that it crystallizes as a hemihydrate in the monoclinic space group C2/c [1]. Dehydration of the hemihydrate occurs only above 380 K [1]. Crucially, under ambient conditions (room temperature and humidity), the anhydrate form is unstable and spontaneously rehydrates to the hemihydrate [1].

Solid-state characterization Polymorphism Stability studies

Multi-Phase Release Technology: Proprietary Formulation for Controlled Expectorant Delivery

A patented multi‑phase release formulation has been developed specifically for potassium guaiacolsulfonate [1]. The composition contains the potassium salt in an immediate release (IR) form and a sustained or delayed release (SR/DR) form and/or pulsed release (PR) form, enabling a gradient release profile designed to reduce side effects associated with rapidly elevated blood levels [1].

Modified release Pharmaceutical technology Combination products

Pharmacopoeial Quality Standard: USP Reference Standard with Defined Assay Limits

Potassium guaiacolsulfonate is monographed in the United States Pharmacopeia (USP) with an assay requirement of NLT 98.0% and NMT 102.0% of C7H7KO5S, calculated on the anhydrous basis [1]. USP Reference Standards are available for use in compendial testing, ensuring traceable identity and purity .

Quality control Analytical reference Compendial methods

Defined Combination Ratios: Fixed-Dose Co‑Formulation with Guaifenesin in Commercial Products

Potassium guaiacolsulfonate is co‑formulated with guaifenesin in extended‑release tablets at a defined ratio of 600 mg guaifenesin to 300 mg potassium guaiacolsulfonate (Humibid® LA) and 1000 mg guaifenesin to 150 mg potassium guaiacolsulfonate (Allfen®) [1]. These ratios are derived from clinical and formulation development specific to the potassium salt.

Combination therapy Fixed-dose combination Formulation

Procurement and Formulation Scenarios Where Potassium Guaiacolsulfonate Hemihydrate Provides Definitive Advantage


Development of High-Concentration Liquid Expectorant Syrups

The 2.5‑fold higher water solubility of potassium guaiacolsulfonate hemihydrate (62.5 mg/mL) relative to guaifenesin (25 mg/mL) enables the preparation of more concentrated oral solutions and syrups. This reduces the required volume per dose and simplifies the formulation of palatable liquid products .

Solid Dosage Form Manufacturing Requiring a Stable Hydrate Form

Because the anhydrous form is unstable under ambient humidity and spontaneously reverts to the hemihydrate, procurement of the hemihydrate ensures batch‑to‑batch consistency in solid dosage manufacturing. The defined crystal structure and dehydration temperature (>380 K) provide a stable processing window [1].

Formulation of Extended‑Release Expectorant Products

The multi‑phase release technology patented for potassium guaiacolsulfonate allows for combined immediate and sustained/delayed release. This platform can be leveraged to design products with reduced dosing frequency and potentially improved tolerability compared to immediate‑release expectorants [2].

Analytical Method Development and Quality Control

The availability of a USP reference standard with a defined purity range (98.0%–102.0%) supports robust analytical method development and validation. This is essential for regulatory submissions and for ensuring the quality of both raw material and finished pharmaceutical products [3].

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